molecular formula C7H2F4O3 B1221410 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid CAS No. 652-34-6

2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid

Cat. No.: B1221410
CAS No.: 652-34-6
M. Wt: 210.08 g/mol
InChI Key: FTLHGQOBAPTEHE-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid plays a crucial role in biochemical reactions due to its electron-withdrawing fluorine atoms and the hydroxyl group. This compound is relatively acidic, with a pKa of 5.3, compared to non-fluorinated 4-hydroxybenzoic acid, which has a pKa of 9.3 . It is used as a precursor to synthesize BMV109, a fluorescent activity-based probe for bioimaging . Additionally, this compound is employed in the preparation of novel inhibitors for protein farnesyltransferase and geranylgeranyltransferase, demonstrating potencies of 2.9 µM and 7.5 µM, respectively .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound is used in bioimaging applications, where it serves as a quenched activity-based probe that becomes fluorescent upon reacting with target proteases . This reaction allows for the visualization of protease activity within cells, providing insights into cellular functions and processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s fluorine atoms enhance its binding affinity to target enzymes, such as protein farnesyltransferase and geranylgeranyltransferase . These interactions result in enzyme inhibition, which can modulate various cellular pathways and processes. Additionally, the compound’s hydroxyl group allows for hydrogen bonding, further stabilizing its interactions with target proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects in in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates target enzymes and cellular pathways . At higher doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization in experimental settings. Threshold effects and dose-response relationships are essential considerations in these studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s fluorine atoms and hydroxyl group play a significant role in its metabolic interactions, affecting metabolic flux and metabolite levels . Understanding these pathways is crucial for optimizing the compound’s use in biochemical applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The compound’s physicochemical properties, such as its acidity and hydrophilicity, also play a role in its transport and distribution.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors influence the compound’s activity and function within cells, allowing for targeted modulation of cellular processes

Chemical Reactions Analysis

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields . Major products formed from these reactions include various fluorinated aromatic compounds and derivatives used in pharmaceuticals and materials science .

Properties

IUPAC Name

2,3,5,6-tetrafluoro-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F4O3/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLHGQOBAPTEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)O)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30215509
Record name Tetrafluoro-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30215509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652-34-6
Record name Tetrafluoro-4-hydroxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 652-34-6
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Record name Tetrafluoro-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30215509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the incorporation of 4-Hydroxy-2,3,5,6-tetrafluorobenzoic Acid (FHBA) influence the thermal properties of liquid crystalline copolymers?

A: Introducing FHBA into copolymers with 6-hydroxy-2-naphthoic acid (HNA) significantly lowers the crystal/nematic phase transition temperatures (TCN). [] This effect is attributed to the FHBA residues disrupting the regularity of the polymer chain, hindering crystallization. Compared to similar copolymers using 4-hydroxybenzoic acid, the FHBA-containing copolymers show TCN values approximately 40°C lower. []

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